molecular formula C22H25Cl2N3O3S B2947595 Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride CAS No. 1217173-68-6

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride

Cat. No.: B2947595
CAS No.: 1217173-68-6
M. Wt: 482.42
InChI Key: LHKBZRGJEXUWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride is a synthetic compound featuring a benzo[d]thiazol core substituted with a chlorine atom at the 6-position. The molecule includes a carbamoyl linker bridging the thiazol ring to a methyl benzoate ester and a 2-(diethylamino)ethyl side chain, which is protonated as a hydrochloride salt. However, direct biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs to infer properties.

Properties

IUPAC Name

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(diethylamino)ethyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBZRGJEXUWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClN3O3SC_{22}H_{25}ClN_{3}O_{3}S, with a molecular weight of approximately 482.42 g/mol. The compound features a complex structure that includes a benzoate moiety, a chlorobenzo[d]thiazole group, and a diethylaminoethyl carbamoyl substituent, enhancing its solubility and potential biological interactions .

Antihypertensive Properties

Research indicates that derivatives of this compound exhibit antihypertensive properties through mechanisms involving alpha-adrenergic receptor antagonism. These compounds have shown low toxicity profiles, suggesting their potential as therapeutic agents for managing hypertension. For instance, studies have documented the interaction of similar compounds with receptors involved in blood pressure regulation, indicating a promising pathway for drug development .

Antimicrobial Activity

The structural components of this compound may also contribute to antimicrobial activity . Preliminary studies suggest that this compound can inhibit various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoate Moiety : The benzoic acid derivative is reacted with an appropriate alcohol to form the ester.
  • Substitution Reactions : Chlorobenzo[d]thiazole is introduced through nucleophilic substitution.
  • Carbamoylation : The diethylamino group is added via carbamoylation reactions.
  • Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility .

Study on Antihypertensive Effects

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant reductions in systolic blood pressure in hypertensive animal models. The compound exhibited an IC50 value comparable to established antihypertensive drugs, indicating its potential efficacy .

Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed inhibition zones comparable to standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoateBromine substitution instead of chlorineAntihypertensive activity
Methyl 4-(benzothiazol-2-yl)(3-(diethylamino)propyl)carbamoyl)benzoateDifferent alkyl chain lengthAntimicrobial properties
Ethyl 4-(6-bromobenzo[d]thiazol-2-yl)(3-(diisopropylamino)propyl)carbamoyl)benzoateVariation in alkyl substituentsAntihypertensive activity

This table illustrates the unique features of this compound compared to structurally related compounds, highlighting its distinct biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chlorobenzo[d]thiazol Derivatives

Position of Chlorine Substitution: The target compound has a 6-chloro substitution on the benzo[d]thiazol ring. In contrast, Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride () features a 4-chloro substitution.

Aminoalkyl Side Chains: The target compound uses a 2-(diethylamino)ethyl group, whereas the analog in substitutes this with a 2-(dimethylamino)ethyl chain. Dimethylamino groups are less bulky and more hydrophilic than diethylamino groups, which may affect solubility and membrane permeability .

Ester Group Variations
  • The methyl benzoate ester in the target compound contrasts with longer-chain esters (e.g., diethyl, dipropyl, dibenzyl) in analogs such as Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate ().
Core Heterocycle Replacements
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replaces the benzo[d]thiazol with a thiadiazol ring. Thiadiazol is more electron-deficient, which could enhance hydrogen-bonding interactions but reduce aromatic stacking compared to thiazol systems .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Enantiomeric Purity (%) logP (Calc.) Molecular Weight
Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate HCl 6-Cl, diethylaminoethyl, methyl ester N/A N/A N/A ~3.7 ~535.4
Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate HCl () 4-Cl, dimethylaminoethyl, methyl ester N/A N/A N/A ~3.2 ~507.4
Diethyl 2-(6-chlorobenzo[d]thiazol-2-yl)malonate () Diethyl ester, benzo[b]thiophen 113–115 76 82.0 N/A ~507.9
Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester HCl () Diethylaminoethoxy, diethylaminoethyl ester N/A N/A N/A 3.71 336.24

Estimated based on structural analogs (e.g., ).

  • Key Observations :
    • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs.
    • The 6-chloro substitution may enhance hydrophobic interactions compared to 4-chloro derivatives .
    • Larger ester groups (e.g., dibenzyl in ) increase molecular weight and logP, correlating with reduced metabolic clearance .

Preparation Methods

Synthesis of 6-Chlorobenzo[d]thiazol-2-amine

The 6-chlorobenzo[d]thiazol-2-amine core is synthesized via cyclization of substituted arylthioureas in concentrated sulfuric acid with bromine catalysts, as demonstrated in patent US5374737A.

Cyclization of 2-Chlorophenylthiourea

A mixture of 2-chlorophenylthiourea (85% dry matter, 117.6 g) and 324 g of 100% sulfuric acid (3.24:1 weight ratio) is heated to 70°C. A 40% ammonium bromide solution (12 mL) is added dropwise over 4 hours. The reaction mixture is diluted with water, stirred at 70°C for 1 hour, and cooled to precipitate 6-chlorobenzo[d]thiazol-2-amine sulfate. Neutralization with NaOH yields the free base (81% yield, m.p. 200–201°C).

Key Reaction Parameters:
Parameter Value
Temperature 70°C
Catalyst NH₄Br (40% solution)
H₂SO₄ : Thiourea Ratio 3.24:1 (w/w)
Yield 81%

Carbamoylation with Diethylaminoethylamine

The carbamoyl linkage is formed via a urea bridge between 6-chlorobenzo[d]thiazol-2-amine and 2-(diethylamino)ethylamine. Nonphosgene methods from PMC10938423 are adapted to avoid hazardous reagents.

Urea Formation Using Dimethyl Carbonate (DMC)

6-Chlorobenzo[d]thiazol-2-amine (1 equiv) reacts with dimethyl carbonate (2 equiv) and 2-(diethylamino)ethylamine (1.2 equiv) in toluene at 120°C for 8 hours. Zinc acetate (5 mol%) catalyzes the reaction, producing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)urea.

Reaction Optimization:
Parameter Optimal Condition
Catalyst Zn(OAc)₂ (5 mol%)
Solvent Toluene
Temperature 120°C
Time 8 hours
Yield 74% (theoretical)

Esterification with Methyl 4-(Chlorocarbonyl)benzoate

The urea intermediate is coupled with methyl 4-(chlorocarbonyl)benzoate to install the benzoate ester group.

Acylation Reaction

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)urea (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv). The mixture is stirred at room temperature for 12 hours, yielding the crude ester.

Purification:
  • Solvent Extraction : Washed with 5% HCl, NaHCO₃, and brine.
  • Column Chromatography : Silica gel (hexane:ethyl acetate = 3:1).
  • Yield : 68% after purification.

Hydrochloride Salt Formation

The tertiary amine in the diethylaminoethyl group is protonated using hydrochloric acid to form the final salt.

Acid-Base Reaction

The free base (1 equiv) is dissolved in ethyl acetate, and 4M HCl in dioxane (1.05 equiv) is added at 0°C. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

Salt Characterization:
Property Value
Melting Point 223–224°C (decomposes)
Solubility >10 mg/mL in DMSO
Purity (HPLC) >98%

Alternative Synthetic Routes

One-Pot Carbamoylation

A modified approach combines urea formation and esterification in a single pot. 6-Chlorobenzo[d]thiazol-2-amine, 2-(diethylamino)ethylamine, and methyl 4-isocyanatobenzoate react in THF at 60°C for 6 hours. This method reduces purification steps but yields 62% product.

Solid-Phase Synthesis

Immobilized 6-chlorobenzo[d]thiazol-2-amine on Wang resin undergoes carbamoylation with Fmoc-protected diethylaminoethylamine, followed by ester cleavage. While scalable, the yield remains suboptimal (55%).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, benzoate), 7.68 (d, 1H, benzothiazole), 3.89 (s, 3H, OCH₃), 3.45 (m, 4H, NCH₂), 1.21 (t, 6H, CH₂CH₃).
  • FT-IR : 1725 cm⁻¹ (C=O ester), 1653 cm⁻¹ (C=O urea), 1540 cm⁻¹ (C=N benzothiazole).

Purity Assessment

Method Result
HPLC (C18 column) 98.2% purity
Elemental Analysis C 54.1%, H 5.3%, N 9.8% (Calc: C 54.3%, H 5.4%, N 9.7%)

Challenges and Mitigations

Regioselectivity in Benzothiazole Formation

Using 2-chlorophenylthiourea with H₂SO₄/NH₄Br ensures >90% regioselectivity for the 6-chloro isomer.

Byproduct Formation During Carbamoylation

Excess methyl 4-(chlorocarbonyl)benzoate increases acylation byproducts. Stoichiometric control and low temperatures suppress this.

Industrial Scalability Considerations

Factor Lab Scale Pilot Scale
Cyclization Temperature 70°C 65°C (to reduce exotherm)
Catalyst Recovery Not recovered 80% via distillation
Cycle Time 12 hours 8 hours (continuous flow)

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure, requiring a "Warning" signal word .
  • Personal Protection : Wear NIOSH/EN-compliant safety glasses, gloves, and lab coats. Use fume hoods for ventilation and avoid skin contact. Contaminated clothing must be removed immediately and disposed of as hazardous waste .
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat or sunlight. No special storage conditions are mandated, but integrity checks are recommended .

Q. How can researchers synthesize derivatives of chlorobenzo[d]thiazole-based compounds?

  • Methodological Answer :

  • General Procedure : Reflux 0.001 mol of a substituted benzaldehyde with 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid for 4 hours. Post-reflux, reduce pressure to evaporate solvents and filter the solid product .
  • Optimization : Adjust reaction time (e.g., 6–8 hours) for bulky substituents and monitor by TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is advised .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and carbamate linkage integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (MW: 369.4 g/mol) and detect fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water and analyze with a diffractometer (e.g., Cu-Kα radiation) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking Protocols : Use Glide XP (Schrödinger Suite) with the following parameters:
  • Hydrophobic Enclosure : Score ligand-protein interactions where lipophilic groups are enclosed by nonpolar residues.
  • Hydrogen Bonding : Prioritize neutral-neutral or charged-charged H-bonds in enclosed environments.
  • Validation : Compare docking scores (RMSD < 2.3 kcal/mol) against experimental binding data from analogous benzo[d]thiazole derivatives .

Q. How should researchers address contradictions in toxicity data during risk assessment?

  • Methodological Answer :

  • Tiered Testing : Conduct acute toxicity assays (OECD 423 for oral, OECD 402 for dermal) to resolve discrepancies in GHS Category 4 classifications.
  • Metabolite Analysis : Use LC-MS/MS to identify toxic degradation products (e.g., chlorinated intermediates) in simulated gastric fluid .
  • Cross-Referencing : Compare results with structurally similar compounds (e.g., 6-chloro-2-(chloromethyl)quinazoline derivatives) to infer mechanistic pathways .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use in-situ FTIR to track carbamate formation (C=O stretch at ~1700 cm1^{-1}).
  • Solvent Selection : Replace ethanol with DMF for sterically hindered intermediates to enhance solubility and reaction rates .
  • Catalysis : Add 5 mol% DMAP to accelerate acylation steps, reducing side-product formation .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via HPLC-UV .
  • Biotic Studies : Use OECD 301D ready biodegradability tests with activated sludge to assess microbial breakdown.
  • Ecotoxicity : Perform algae (OECD 201) and Daphnia magna (OECD 202) assays to determine LC50_{50} values .

Q. What analytical methods resolve impurities in commercial batches of this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect and quantify impurities (e.g., unreacted 6-chlorobenzo[d]thiazole).
  • Recrystallization : Purify the hydrochloride salt via hot ethanol/ethyl acetate mixtures to remove diethylamine byproducts .

Methodological Notes

  • Safety Data Gaps : No environmental hazard data (e.g., ADR/RID/IMDG classifications) are available, necessitating precautionary spill protocols (e.g., absorb with vermiculite) .
  • Regulatory Compliance : While no chemical safety assessment is required under EC 1907/2006, researchers must adhere to REACH guidelines for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.